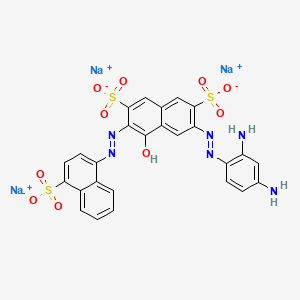![molecular formula C13H16ClN B13770414 (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a benzyl group, a chlorine atom, and an azabicycloheptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[221]heptane typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicycloheptane core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution processes efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorine atom to a hydrogen atom.
Substitution: The benzyl and chlorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the benzyl and chlorine groups.
Trifluorotoluene: While not structurally similar, it shares some chemical properties and applications in organic synthesis.
Uniqueness
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H16ClN |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16ClN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
Clave InChI |
KFHNXKUXFXKYJB-ZNRZSNADSA-N |
SMILES isomérico |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Cl |
SMILES canónico |
C1CC2C(C1CN2CC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


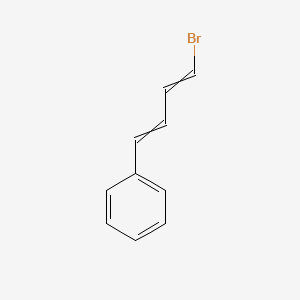
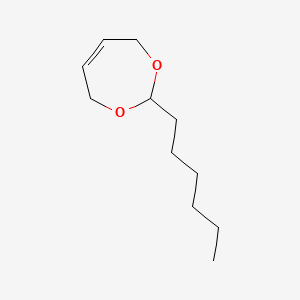
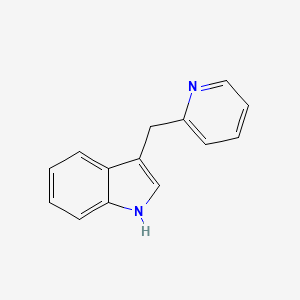
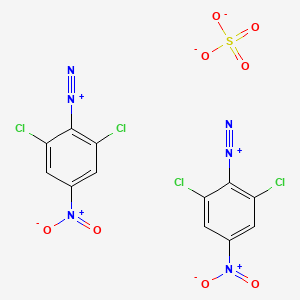
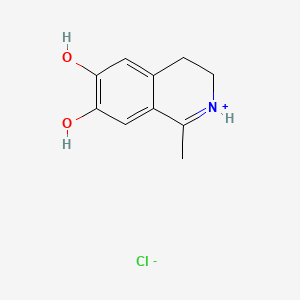

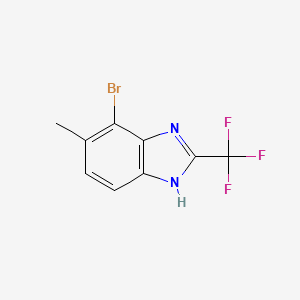
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
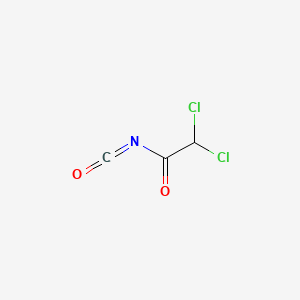
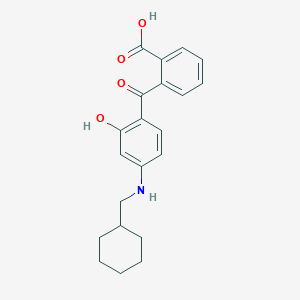

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
